N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a furan ring, a benzyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxalamide Formation: The final step involves the formation of the oxalamide moiety by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)acetamide
- N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)urea
Uniqueness
N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both the furan ring and the oxalamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXQZUHZLBROOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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